molecular formula C4H4ClN3 B189420 4-Amino-2-chloropyrimidine CAS No. 7461-50-9

4-Amino-2-chloropyrimidine

Cat. No.: B189420
CAS No.: 7461-50-9
M. Wt: 129.55 g/mol
InChI Key: LPBDZVNGCNTELM-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyrimidine (CAS RN: 7461-50-9) is a heterocyclic aromatic compound with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol . It features a pyrimidine ring substituted with an amino group (-NH₂) at position 4 and a chlorine atom (-Cl) at position 2. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of nucleoside analogs and kinase inhibitors . Key suppliers, such as Kanto Reagents and SAH Technologies, offer it in purities exceeding 95.0% .

Preparation Methods

Diazotization-Chlorination of 2-Aminopyrimidine Derivatives

The diazotization-chlorination pathway remains a cornerstone for introducing chlorine at the 2-position of pyrimidine rings. Patent CN102079725B delineates a three-step synthesis starting from dicyandiamide and ammonium chloride .

Synthesis of Guanidine Hydrochloride

Pyrolysis of dicyandiamide (C2H4N4\text{C}_2\text{H}_4\text{N}_4) with ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) at 150–230°C produces guanidine hydrochloride (CH6N3Cl\text{CH}_6\text{N}_3\text{Cl}) . Optimal molar ratios of 1:3 (dicyandiamide:ammonium chloride) ensure complete conversion, with excess ammonium chloride mitigating side reactions.

Cyclization to 2-Aminopyrimidine

Guanidine hydrochloride reacts with 1.1.3.3-tetramethoxypropane in technical hydrochloric acid (31–35%) under reflux (60–120°C) to form 2-aminopyrimidine . The reaction proceeds via nucleophilic attack and cyclization, with dichloromethane extraction yielding 85–90% purity.

Chlorination via Diazotization

2-Aminopyrimidine undergoes diazotization with sodium nitrite (NaNO2\text{NaNO}_2) in hydrochloric acid catalyzed by zinc chloride (ZnCl2\text{ZnCl}_2) at -30°C to 5°C . The intermediate diazonium salt decomposes to 2-chloropyrimidine, achieving 70–75% yield. Post-treatment with dichloromethane and sodium hydroxide ensures removal of residual nitrites.

Critical Parameters :

  • Temperature control (<5°C) prevents diazonium salt decomposition.

  • Zinc chloride (5–10 mol%) enhances chlorination efficiency.

Comparative Analysis of Nitration-Reduction Pathways

Although patents CN102101841B and CN104974085A focus on pyridine derivatives, their nitration-reduction strategies offer insights applicable to pyrimidine systems .

Nitration of Chlorinated Intermediates

Chloropyrimidine oxides, analogous to 2-chloropyridine oxides, react with nitrating mixtures (HNO3_3/H2_2SO4_4) at 0–10°C to introduce nitro groups at the 4-position . For pyrimidines, this step would require precise control to avoid over-nitration.

Reduction of Nitro to Amino Groups

Catalytic hydrogenation or iron powder in acidic media reduces nitro groups to amines. Patent CN104974085A reports 85% yield for 2-chloro-4-aminopyridine using iron/HCl in ethanol-water . Applied to pyrimidines, similar conditions could achieve 4-amino-2-chloropyrimidine, though steric and electronic differences may necessitate optimization.

Challenges in Regioselective Functionalization

The synthesis of this compound faces inherent challenges due to the pyrimidine ring’s electronic structure:

Positional Reactivity

  • C2 vs. C4 reactivity : Chlorination at C2 competes with nitration at C4 due to differing activation energies.

  • Directing effects : Amino groups at C4 may deactivate the ring toward electrophilic substitution, complicating subsequent functionalization.

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nitration but may promote side reactions.

  • Lewis acid catalysts (e.g., ZnCl2_2) improve regioselectivity in chlorination steps .

Industrial Scalability and Cost Considerations

Raw Material Costs

  • Dicyandiamide (C2H4N4\text{C}_2\text{H}_4\text{N}_4) and ammonium chloride (\text{NH}_4\text{Cl) are low-cost precursors, enabling large-scale production .

  • Meta-chloroperbenzoic acid (mCPBA\text{mCPBA}), used in pyridine oxidations, incurs higher costs compared to HNO3_3/H2_2SO4_4 systems .

Process Optimization

  • Continuous-flow reactors : Minimize exothermic risks during nitration and diazotization.

  • Waste management : Recycling HCl and iron sludge reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Produces substituted pyrimidines with various functional groups.

    Oxidation: Forms nitro derivatives.

    Reduction: Yields different amine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidines

5-Bromo-2-chloropyrimidin-4-amine

  • Molecular Formula : C₄H₃BrClN₃.
  • Key Differences: Bromine at position 5 enhances steric bulk and electronic effects compared to 4-amino-2-chloropyrimidine.
  • Synthesis: Prepared via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in HCl, achieving 90% yield .
  • Properties : Forms planar pyrimidine rings and 2D supramolecular networks via N–H···N hydrogen bonds .
  • Applications : Used in crystallography studies due to its stable hydrogen-bonded networks .

4-Amino-5-bromo-2-chloropyrimidine

  • Molecular Formula : C₄H₃BrClN₃.
  • Key Differences : Bromine at position 5 alters reactivity in nucleophilic substitution reactions.
  • Applications : Intermediate in antiviral and anticancer drug discovery .

Sulfur-Containing Analog

4-Amino-2-mercaptopyrimidine

  • Molecular Formula : C₄H₄N₃S.
  • Key Differences : Chlorine replaced by a thiol (-SH) group, increasing nucleophilicity.
  • Properties: Non-hazardous and stable under standard conditions; used in metal coordination chemistry .
  • Applications : Research applications in biochemistry and material science .

Dichloro-Substituted Pyrimidines

2-Amino-4,6-dichloropyrimidine (CAS RN: 56-05-3)

  • Molecular Formula : C₄H₃Cl₂N₃.
  • Key Differences : Additional chlorine at position 6 enhances electrophilicity and reactivity in cross-coupling reactions.
  • Synthesis : Produced by treating 2,4-dichloropyrimidine with ammonia .
  • Applications : Substrate for O⁶-alkylguanine-DNA alkyltransferase (AGT) studies and enzyme labeling .

Positional Isomers

2-Amino-5-chloropyrimidine (CAS RN: 5428-89-7)

  • Molecular Formula : C₄H₄ClN₃.
  • Applications : Explored in coordination chemistry and ligand design .

Pyridine Analogs

4-Amino-2-chloropyridine

  • Molecular Formula : C₅H₅ClN₂.
  • Key Differences : Pyridine ring (six-membered, one nitrogen) vs. pyrimidine (six-membered, two nitrogens).
  • Properties : Lower aromatic stability due to reduced nitrogen content; melting point: 90–94°C .
  • Applications : Intermediate in pesticide synthesis .

Melting Points and Solubility

  • 5-Bromo-2-chloropyrimidin-4-amine : Melting point 460–461 K (187–188°C) .
  • 2-Amino-4,6-dichloropyrimidine: Higher melting point due to increased symmetry and intermolecular forces .

Biological Activity

4-Amino-2-chloropyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. This article examines its synthesis, biological properties, and applications, supported by relevant research findings and data tables.

This compound is characterized by the presence of an amino group and a chlorine atom attached to a pyrimidine ring. Its chemical structure can be represented as follows:

C4H5ClN2\text{C}_4\text{H}_5\text{ClN}_2

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

  • Reduction of 2-Chloro-4-nitropyridine : Involves the reduction of the nitro group to an amino group using iron powder in acetic acid.
  • Nitration followed by Reduction : This method introduces a nitro group at the 4-position, which is then reduced to an amino group .

2. Biological Activity

The biological activity of this compound is diverse, encompassing agricultural applications as a pesticide and potential therapeutic uses in medicine.

2.1 Agricultural Applications

This compound serves as an important intermediate in the synthesis of plant growth regulators, such as KT-30 (Forchlorfenuron), which promotes tissue growth and increases crop yields for fruits like apples and grapes. It exhibits high activity against various plant pathogens, including:

  • Rust
  • Powdery mildew
  • Rice blast
  • Apple downy mildew .

2.2 Pharmaceutical Potential

Research indicates that derivatives of this compound possess anticancer properties. For instance, compounds synthesized from this base structure have shown cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The most effective derivative exhibited an EC50 value of approximately 89 µM against these cell lines .

3.1 Anticancer Activity

A study evaluated several pyrimidine derivatives for their anticancer activity using in vitro assays. The results were promising, with several compounds demonstrating significant cytotoxicity against human tumor cell lines:

CompoundCell LineEC50 (µM)
Derivative 6HCT11689.24 ± 1.36
Derivative 6MCF789.37 ± 1.17

This highlights the potential of pyrimidine derivatives in cancer therapy .

3.2 Antiviral Activity

Research has also explored the antiviral properties of pyrimidine derivatives against viruses such as influenza A (H1N1). One study reported low activity against the influenza virus but identified a compound with optimal parameters for further development .

CompoundVirus TypeCC50 (µM)IC50 (µM)SI
Compound RS-5bInfluenza A70592<8

4. Conclusion

This compound is a versatile compound with significant biological activities that span agricultural and pharmaceutical applications. Its ability to act as a precursor for effective plant growth regulators and potential anticancer agents underscores its importance in both fields.

Further research into its derivatives could yield new therapeutic agents with enhanced efficacy against cancer and other diseases while maintaining low toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-2-chloropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: Microwave-assisted synthesis is a high-efficiency method. For example, a protocol involves dissolving this compound (1 equiv) with DIPEA (1.5–6 equiv) and neopentylamine (2–6 equiv) in isopropanol, followed by microwave irradiation at 120–130°C for 5–11 hours. Post-reaction, solvent removal and purification via flash chromatography or preparative HPLC yield >90% purity . Key factors:

  • Temperature : Higher temperatures (≥120°C) reduce reaction time but may increase side products.
  • Solvent choice : Polar protic solvents (e.g., i-PrOH) enhance nucleophilic substitution.
  • Purification : Automated flash chromatography minimizes manual handling errors.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm).
  • HPLC-MS : For purity assessment (>95% by area normalization) and molecular ion confirmation (m/z 129.54 for [M+H]+^+) .
  • Melting point : Literature values (90–94°C) should align with experimental results .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture sensitivity : Store under inert gas (N2_2/Ar) in sealed vials to prevent hydrolysis.
  • Temperature : Long-term storage at –20°C minimizes decomposition; room temperature is acceptable for short-term use (<1 week).
  • Light exposure : Amber glass containers prevent photodegradation of the aromatic ring.

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) identify:

  • Electrophilic sites : Chlorine at C2 is more reactive toward nucleophilic substitution than amino groups at C4 due to electron-withdrawing effects.
  • Regioselectivity : Substituents at C5/C6 positions influence reaction pathways (e.g., steric hindrance in bulky substituents reduces yields ).
  • Solvent effects : Simulate solvent polarity (e.g., DMSO vs. THF) to predict reaction kinetics.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Data normalization : Report IC50_{50} values relative to positive/negative controls to minimize inter-lab variability.
  • Structural validation : Cross-check synthesized compounds with XRD or NOESY NMR to confirm stereochemistry .

Q. How can researchers design experiments to study the mechanistic role of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in situ 19F^{19}F NMR (if fluorinated analogs are used).
  • Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate transient species in Suzuki-Miyaura couplings.
  • Isotopic labeling : 15N^{15}N-labeled amino groups track nitrogen migration during catalysis .

Properties

IUPAC Name

2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBDZVNGCNTELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323289
Record name 4-Amino-2-chloropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-50-9
Record name 7461-50-9
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Record name 4-Amino-2-chloropyrimidine
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Record name 2-chloropyrimidin-4-amine
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Synthesis routes and methods

Procedure details

To 2,4-Dichloropyrimidine (1.0 g, 6.7 mmol) was added 28% w/v ammonium hydroxide solution (20 mL). The mixture was stirred overnight at ambient temperature then concentrated in vacuo. The residue was dry loaded and purified by FCC eluting with 2-10% EtOH in CHCl3 to afford 2-amino-4-chloropyrimidine and 2-chloro-4-aminopyrimidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Amino-2-chloropyrimidine
4-Amino-2-chloropyrimidine
4-Amino-2-chloropyrimidine
4-Amino-2-chloropyrimidine
4-Amino-2-chloropyrimidine
4-Amino-2-chloropyrimidine

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